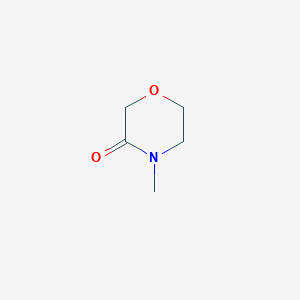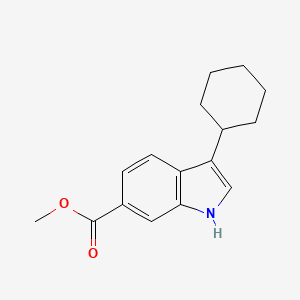
3-Cyclohexyl-1H-indole-6-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” is a synthetic compound . It has a molecular formula of C16H19NO2 . It is an analog of BB-22, a synthetic cannabinoid identified in herbal mixtures .
Synthesis Analysis
The synthesis of indole derivatives, including “Methyl 3-cyclohexyl-1H-indole-6-carboxylate”, has been a subject of research . The reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various computational methods . The compound has a molecular formula of C16H19NO2, an average mass of 257.328 Da, and a monoisotopic mass of 257.141571 Da .Chemical Reactions Analysis
“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, inhibitor of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, and inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” has a molecular weight of 257.33 . It appears as a white to pale cream to cream to yellow to orange to brown form of crystals or powder or crystalline powder .Applications De Recherche Scientifique
Activité Antivirale
Les dérivés du “3-Cyclohexyl-1H-indole-6-carboxylate de méthyle” ont été étudiés pour leur potentiel en tant qu'agents antiviraux. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre les virus de la grippe A et de la Coxsackie B4 . Ces résultats suggèrent que des modifications de la structure de l'indole pourraient conduire à de nouveaux traitements contre les infections virales.
Activité Anti-VIH
Les dérivés de l'indole ont également été explorés pour leurs propriétés anti-VIH. Des composés avec le noyau indole ont été testés contre les souches VIH-1 et VIH-2, montrant un potentiel dans l'inhibition de la réplication virale dans les cellules nouvellement infectées . Cette recherche pourrait être cruciale dans le développement de nouvelles thérapies contre le VIH.
Immunomodulateurs Anticancéreux
La structure de l'indole est un élément clé dans la synthèse des inhibiteurs de la tryptophane dioxygénase, qui ont un potentiel en tant qu'immunomodulateurs anticancéreux . En modulant la réponse immunitaire, ces composés pourraient offrir une nouvelle approche de la thérapie contre le cancer.
Inhibiteurs de l'ITK
La kinase des cellules T inductible par l'interleukine-2 (ITK) est cruciale pour la signalisation des cellules T. Des dérivés de l'indole ont été utilisés pour créer des inhibiteurs de l'ITK, qui pourraient être bénéfiques dans le traitement des maladies auto-immunes et de certains types de cancer .
Agents Antibactériens
La recherche a montré que les dérivés de l'indole peuvent être efficaces en tant qu'agents antibactériens. La polyvalence structurelle de l'indole permet la création de composés capables de lutter contre les infections bactériennes, conduisant potentiellement à de nouvelles classes d'antibiotiques .
Ligands du Récepteur Cannabinoïde CB2
Le récepteur CB2 est impliqué dans divers processus physiologiques. Des composés à base d'indole ont été synthétisés en tant que ligands pour le récepteur CB2, qui pourraient avoir des applications thérapeutiques dans la gestion de la douleur et les maladies inflammatoires .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-cyclohexyl-1H-indole-6-carboxylate, like many indole derivatives, is believed to interact with multiple receptors in the body Indole derivatives are known to bind with high affinity to various receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives interact with their targets and cause changes in the body
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 3-cyclohexyl-1H-indole-6-carboxylate may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that Methyl 3-cyclohexyl-1H-indole-6-carboxylate could have diverse molecular and cellular effects.
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
Methyl 3-cyclohexyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Methyl 3-cyclohexyl-1H-indole-6-carboxylate, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to modulation of their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
Methyl 3-cyclohexyl-1H-indole-6-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, Methyl 3-cyclohexyl-1H-indole-6-carboxylate may affect the production of cytokines and other signaling molecules, thereby influencing immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-cyclohexyl-1H-indole-6-carboxylate involves its interaction with various biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation . Additionally, Methyl 3-cyclohexyl-1H-indole-6-carboxylate may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-cyclohexyl-1H-indole-6-carboxylate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives have been shown to degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to Methyl 3-cyclohexyl-1H-indole-6-carboxylate may result in adaptive changes in cells, such as upregulation of detoxification enzymes or changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of Methyl 3-cyclohexyl-1H-indole-6-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it may cause toxic or adverse effects, such as liver or kidney damage . The threshold for these effects can vary depending on the specific animal model and the route of administration.
Metabolic Pathways
Methyl 3-cyclohexyl-1H-indole-6-carboxylate is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, Methyl 3-cyclohexyl-1H-indole-6-carboxylate may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of Methyl 3-cyclohexyl-1H-indole-6-carboxylate within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins, affecting its localization and accumulation . For example, indole derivatives have been shown to be transported by specific transporters, leading to their accumulation in certain tissues or cellular compartments. Additionally, the physicochemical properties of Methyl 3-cyclohexyl-1H-indole-6-carboxylate, such as its lipophilicity, can influence its distribution within the body.
Subcellular Localization
Methyl 3-cyclohexyl-1H-indole-6-carboxylate can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Additionally, the subcellular localization of Methyl 3-cyclohexyl-1H-indole-6-carboxylate can affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMYFROWQKXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459512 | |
| Record name | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494799-18-7 | |
| Record name | 1H-Indole-6-carboxylic acid, 3-cyclohexyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494799-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




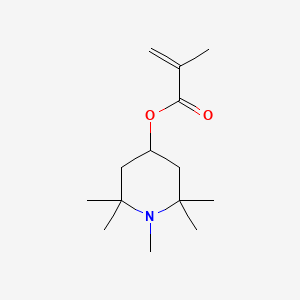
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)
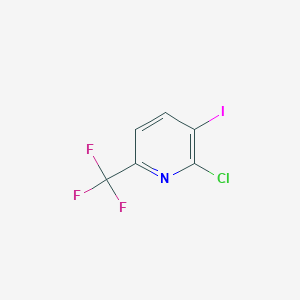
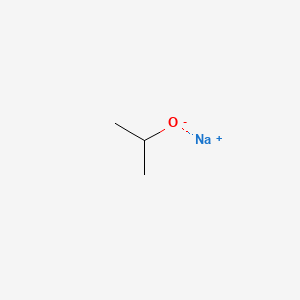


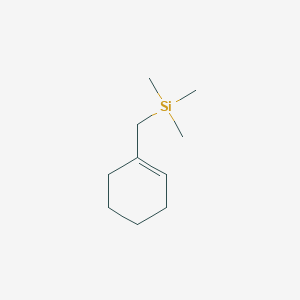
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
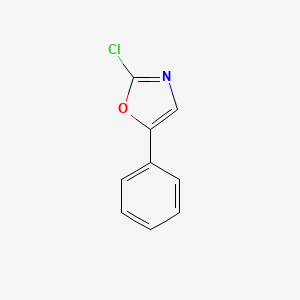
![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
